Ethyl 5-hydroxy-2-methyl-3-phenyl-5-(trifluoromethyl)tetrahydro-4-isoxazolecarboxylate
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Overview
Description
Ethyl 5-hydroxy-2-methyl-3-phenyl-5-(trifluoromethyl)tetrahydro-4-isoxazolecarboxylate is a useful research compound. Its molecular formula is C14H16F3NO4 and its molecular weight is 319.28. The purity is usually 95%.
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Scientific Research Applications
Biomimetic Synthesis
Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, closely related to the chemical , has been utilized in the efficient synthesis of biomimetic compounds. This synthesis, suitable for large-scale use, is a starting point for the convergent, biomimetic synthesis of α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Synthesis of Novel Compounds
Ethyl 2-cyano-3-ethoxyacrylate, a compound similar to the one , has been used to react with various derivatives to synthesize new thiazole compounds with potential antibacterial activities (Qiu Li-ga, 2015).
Synthesis of Fluorescent Molecules
Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, which shares structural similarities, was synthesized and utilized to create novel fluorescent molecules and potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors (Wu, Chen, Li, Zou, Hu, & Yang, 2006).
Development of Anti-inflammatory Prodrugs
The compound 3-carboxyisoxazole, related to the chemical , was synthesized and evaluated as a prodrug for anti-inflammatory agents (Patterson, Cheung, & Ernest, 1992).
Synthesis of Isoxazole Derivatives
Efforts were made to synthesize ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate through regioselective 1,3-dipolar cycloaddition, demonstrating the potential of these compounds in chemical synthesis and drug development (Schmidt et al., 2012).
Mechanism of Action
Target of Action
Many compounds that contain an isoxazole ring are known to interact with GABA receptors in the brain, which play a key role in neurotransmission . .
Mode of Action
The mode of action would depend on the specific targets of the compound. If it does interact with GABA receptors, it might either enhance or inhibit the action of GABA, depending on whether it acts as an agonist or antagonist .
Biochemical Pathways
Again, without specific studies, it’s hard to say what biochemical pathways this compound might affect. If it interacts with GABA receptors, it could affect various neurological pathways, potentially influencing mood, anxiety, and sleep .
Result of Action
The molecular and cellular effects would depend on the compound’s targets and mode of action. If it affects GABA receptors, it could have various effects on neurological function .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it might be studied as a potential drug. If it has unique physical or chemical properties, it might be studied for potential use in materials science or chemistry .
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-3-phenyl-5-(trifluoromethyl)-1,2-oxazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-3-21-12(19)10-11(9-7-5-4-6-8-9)18(2)22-13(10,20)14(15,16)17/h4-8,10-11,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBJBXFOTOHOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N(OC1(C(F)(F)F)O)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.